molecular formula C8H18ClNO2 B1432937 [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride CAS No. 1385696-74-1

[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride

Cat. No. B1432937
M. Wt: 195.69 g/mol
InChI Key: OMMJAKQCLBXQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride is a chemical compound that has been widely used in scientific research. It is a derivative of oxanamide and is commonly referred to as MEM. The compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Studies have explored the metabolism and pharmacokinetics of related compounds, shedding light on their transformation in biological systems and their potential implications for therapeutic uses. For instance, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has identified various metabolites, suggesting multiple metabolic pathways. Such insights are crucial for understanding the biotransformation and systemic effects of related chemical entities (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Drug Interaction and Toxicity Studies

Research has also been conducted on the interactions between related compounds and other drugs, as well as their toxicity profiles. These studies are essential for identifying potential therapeutic applications and safety concerns. For example, an investigation into the pharmacological interaction between 3,4-Methylenedioxymethamphetamine (MDMA) and paroxetine provided insights into the pharmacodynamic and pharmacokinetic interactions between these substances, which could inform the development of novel therapeutic agents or highlight safety concerns with concomitant use (Farré, Abanades, Roset, Peiró, Torrens, O'Mathúna, Segura, & de la Torre, 2007).

Neuropharmacology and Behavioral Effects

Several studies have focused on the neuropharmacological and behavioral effects of compounds within the same class, which could suggest potential applications in neurological disorders or psychotherapeutic settings. The role of orexin-1 receptor mechanisms in compulsive food consumption in a binge-eating model in rats, for instance, highlights the complex interplay between neuroreceptors and behavior, potentially guiding the development of treatments for eating disorders or addiction (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).

Receptor Binding and Agonist/Antagonist Studies

Investigations into the binding affinities and agonist/antagonist properties of related compounds on various receptors contribute to a deeper understanding of their pharmacological actions. This knowledge is foundational for the rational design of drugs targeting specific receptors to modulate physiological responses for therapeutic benefit. For example, the synthesis and neuroleptic activity of benzamides and their impact on dopamine metabolism in the striatum of rats provide valuable information on their potential antipsychotic properties and mechanisms of action (Iwanami, Takashima, Hirata, Hasegawa, Usuda, & Shibanoki, 1981; Shibanoki, Kubo, Imamura, Asai, Ishii, Tada, & Ishikawa, 1989).

properties

IUPAC Name

[4-(methoxymethyl)oxan-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-7-8(6-9)2-4-11-5-3-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMJAKQCLBXQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
Reactant of Route 2
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.